

Foreword: Navigating the Technical Landscape of Alkoxy Alcohols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(Tetradecyloxy)propan-1-ol

CAS No.: 63793-60-2

Cat. No.: B1619493

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of innovation. It is the critical first step that dictates formulation strategies, predicts biological interactions, and ensures analytical robustness. This guide is dedicated to a thorough exploration of 3-(Tetradecyloxy)propan-1,2-diol (CAS 1561-06-4), a long-chain alkoxy alcohol. It is important to note that while the user request specified "**3-(Tetradecyloxy)propan-1-ol**," the predominant body of scientific data, including the CAS registry, points to the 1,2-propanediol variant. This document will focus on this well-characterized molecule, also known by its synonyms, Glycerin 1-tetradecyl ether and Myristyl glyceryl ether.^{[1][2][3]}

Our approach transcends a simple recitation of data. As a Senior Application Scientist, the objective is to illuminate the causality behind experimental choices and to ground every piece of information in authoritative, verifiable sources. We will delve into not just what the properties are, but how they are determined and why they are of critical importance to the scientific community.

Section 1: Chemical Identity and Molecular Structure

A precise definition of a molecule's identity is the starting point for all subsequent analysis. 3-(Tetradecyloxy)propan-1,2-diol is a glycerol ether, characterized by a C14 alkyl chain (tetradecyl) linked via an ether bond to a propanediol backbone. This amphiphilic structure, possessing both a long, lipophilic tail and a hydrophilic diol head, is suggestive of its potential utility as a surfactant, emulsifier, or skin penetration enhancer in topical and transdermal formulations.[4][5]

Identifier	Value	Source
Primary Name	1,2-Propanediol, 3-(tetradecyloxy)-	Cheméo[1], NIST[2]
Synonyms	Glycerin 1-tetradecyl ether, Myristyl glyceryl ether, 3-Tetradecyloxy-1,2-propanediol	NIST[2][3]
CAS Number	1561-06-4	Cheméo[1], NIST[2][3]
Molecular Formula	C ₁₇ H ₃₆ O ₃	Cheméo[1], NIST[2]
Molecular Weight	288.47 g/mol	Cheméo[1], NIST[2]
InChI Key	JSSKAZULTFHXBH-UHFFFAOYSA-N	Cheméo[1], NIST[2]
SMILES	CCCCCCCCCCCCCOCC(O)CO	Cheméo[1]

Section 2: Core Physicochemical Properties

The following table consolidates the experimentally determined and calculated physicochemical properties of 3-(Tetradecyloxy)propan-1,2-diol. These values are fundamental for predicting the compound's behavior in various environments, from storage conditions to complex biological systems.

Property	Value	Unit	Source / Method
Melting Point (Tfus)	328.6 K (55.45 °C)	K	NIST[2]
Enthalpy of Fusion (ΔfusH)	56.5	kJ/mol	NIST[2]
Log of Water Solubility (log10WS)	-4.43	mol/l	Cheméo (Calculated) [1]
Octanol/Water Partition Coeff. (logPoct/wat)	5.592	-	Cheméo (Calculated) [1]
Standard Gibbs Free Energy of Formation (ΔfG°)	-288.82	kJ/mol	Cheméo (Joback Calculated)[1]
McGowan's Characteristic Volume (McVol)	2.583	cm ³ /mol	Cheméo (Calculated) [1]

Expert Insights:

- The melting point of 55.45 °C indicates the compound is a solid at room temperature, a critical factor for handling, storage, and milling processes.
- The high LogP value (5.592) confirms the molecule's lipophilic nature, suggesting it will readily partition into non-polar environments like cell membranes. This is a key characteristic for its potential role as a penetration enhancer in transdermal drug delivery.[4][6]
- The very low water solubility is consistent with its long alkyl chain and high LogP. This necessitates the use of organic solvents or specialized formulation techniques (e.g., microemulsions) for aqueous applications.[7]

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. While a complete set of spectra is not publicly available, established analytical techniques provide a robust framework for the characterization of this and similar long-chain alcohols.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming molecular weight and fragmentation patterns. The National Institute of Standards and Technology (NIST) database confirms the availability of an electron ionization (EI) mass spectrum for 3-(Tetradecyloxy)propan-1,2-diol.[3] This technique provides a molecular fingerprint, allowing for unambiguous identification.

Chromatographic Purity Assessment (GC-FID / HPLC)

Chromatography is the gold standard for determining the purity of organic compounds. For a semi-volatile molecule like a long-chain alcohol, Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly effective method.[8]

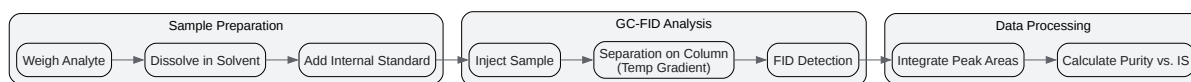
Field-Proven Protocol: Purity Analysis by GC-FID

This protocol is designed to provide a reliable and reproducible method for quantifying long-chain alcohols. The use of an internal standard is critical as it corrects for minor variations in injection volume, ensuring high accuracy.[8]

- **Internal Standard (IS) Preparation:** Prepare a stock solution of a suitable internal standard (e.g., 4-propylnonan-4-ol) in a high-purity solvent like hexane or ethyl acetate.[8] The IS should be structurally similar to the analyte but well-separated chromatographically.
- **Sample Preparation:** Accurately weigh a sample of 3-(Tetradecyloxy)propan-1,2-diol and dissolve it in the chosen solvent. Add a precise volume of the IS stock solution.
- **GC-FID System Configuration:**
 - **Column:** A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is typically used for separating long-chain alcohols.
 - **Carrier Gas:** Helium or Hydrogen at a constant flow rate.

- Injector: Split/splitless injector, operated at a high temperature (e.g., 250-280°C) to ensure complete volatilization.
- Oven Program: A temperature gradient is essential. For example, start at 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5-10 minutes.
- Detector: Flame Ionization Detector (FID) operated at a high temperature (e.g., 300-320°C).
- Analysis and Quantification: Inject the sample onto the GC system. The purity is determined by comparing the peak area of the analyte to the peak area of the internal standard, relative to a calibration curve.

Workflow for GC-FID Purity Analysis



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Caption: Workflow for purity determination using Gas Chromatography (GC).

Structural Elucidation (NMR & IR Spectroscopy)

While specific spectra for this compound were not found, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural confirmation.

- ¹H NMR: Would show characteristic signals for the terminal methyl group of the alkyl chain (triplet, ~0.9 ppm), the long methylene chain (multiplet, ~1.2-1.6 ppm), the protons adjacent to the ether oxygen and hydroxyl groups (multiplets, ~3.4-4.1 ppm), and the hydroxyl protons (broad singlets).
- ¹³C NMR: Would confirm the presence of 17 distinct carbon environments, with signals in the aliphatic region and downfield signals for carbons bonded to oxygen.

- FTIR: Would exhibit a strong, broad absorption band around $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the O-H stretching of the hydroxyl groups, and sharp C-H stretching bands around $2850\text{-}2950\text{ cm}^{-1}$. A prominent C-O stretching band for the ether linkage would appear around 1100 cm^{-1} .

Section 4: Experimental Methodologies

A robust understanding of a compound requires validated experimental protocols. The following sections detail the workflows for determining key physicochemical parameters.

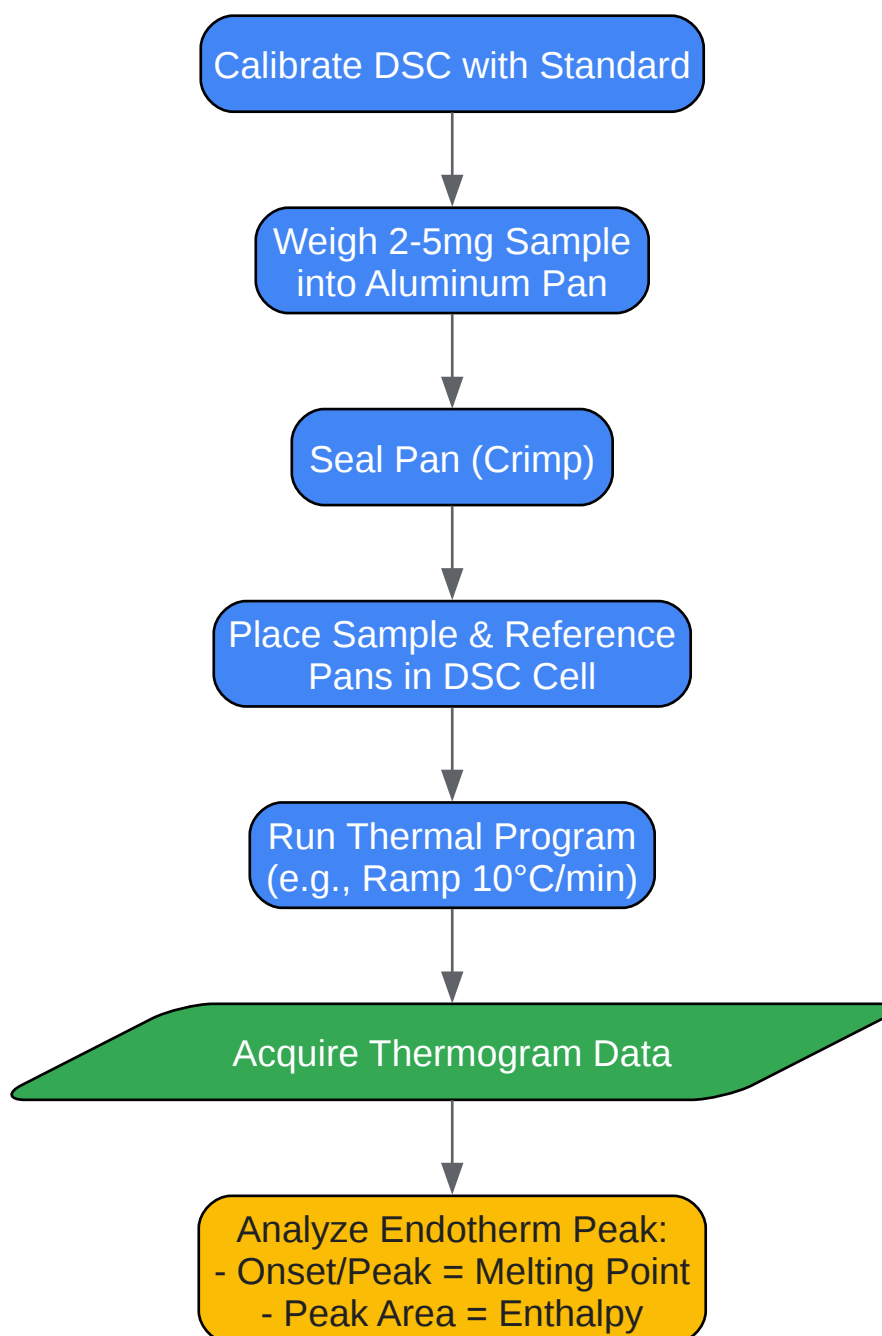
Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point (T_m) and the enthalpy of fusion (ΔH_{fus}), which is the energy required to induce the phase change.

Protocol for DSC Analysis

- **Calibration:** Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium).
- **Sample Preparation:** Accurately weigh 2-5 mg of 3-(Tetradecyloxy)propan-1,2-diol into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
- **Thermal Program:** Place the sample and reference pans into the DSC cell. Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
- **Heating Ramp:** Ramp the temperature at a controlled rate (e.g., $5\text{-}10\text{ }^\circ\text{C}/\text{min}$) to a temperature well above the melting point (e.g., 80°C).
- **Data Analysis:** The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The instrument software calculates the area of the peak to determine the enthalpy of fusion.

Workflow for DSC Melting Point Analysis



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Caption: Standard workflow for melting point analysis by DSC.

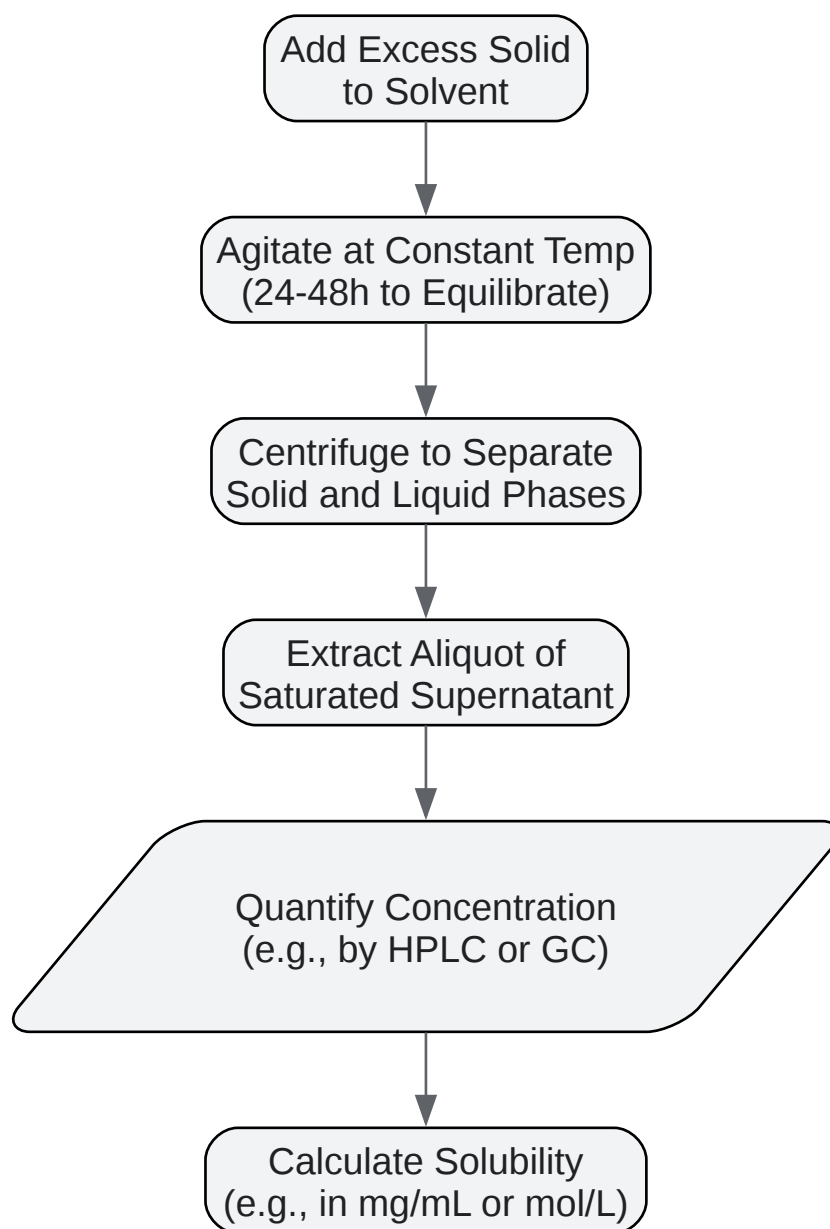
Solubility Determination via Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a given solvent.

Protocol for Solubility Assessment

- **System Preparation:** Add an excess amount of 3-(Tetradecyloxy)propan-1,2-diol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
- **Phase Separation:** Allow the suspension to settle or centrifuge it to separate the saturated solution from the excess solid.
- **Quantification:** Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot as needed and analyze its concentration using a validated analytical method, such as HPLC-UV or GC-FID.
- **Calculation:** The solubility is calculated based on the measured concentration in the saturated solution.

Workflow for Shake-Flask Solubility Determination



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Sources

- [1. 1,2-Propanediol, 3-\(tetradecyloxy\)- \(CAS 1561-06-4\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [2. 1,2-Propanediol, 3-\(tetradecyloxy\)- \[webbook.nist.gov\]](#)
- [3. 1,2-Propanediol, 3-\(tetradecyloxy\)- \[webbook.nist.gov\]](#)
- [4. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. philadelphia.edu.jo \[philadelphia.edu.jo\]](#)
- [6. Terpenes and Essential Oils in Pharmaceuticals: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability \[mdpi.com\]](#)
- [7. ijddr.in \[ijddr.in\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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